molecular formula C12H14O B1266229 2-Butylbenzofuran CAS No. 4265-27-4

2-Butylbenzofuran

Cat. No. B1266229
CAS RN: 4265-27-4
M. Wt: 174.24 g/mol
InChI Key: OVJKFJDEVKABNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Butylbenzofuran and related compounds has been explored through various methods. A novel two-step synthesis approach for 2-arylbenzofurans involves selective cross McMurry coupling followed by oxidative cyclization, proving efficient for synthesizing a variety of 2-arylbenzofurans, including cicerfuran (Duan, Zeng, Zhang, & Zi, 2007). Additionally, the use of electrochemical aryl radical generation for the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids highlights the versatility of synthetic methods available for benzofuran derivatives (Senboku, Michinishi, & Hara, 2011).

Molecular Structure Analysis

The molecular structure of 2-Butylbenzofuran comprises a benzofuran unit attached to a butyl chain. This structure is pivotal for its chemical behavior and the interactions it undergoes. Research into the synthesis and properties of benzofuran derivatives underlines the importance of the molecular framework in determining the compound's chemical reactivity and potential applications.

Chemical Reactions and Properties

2-Butylbenzofuran participates in various chemical reactions, leveraging its benzofuran core. Techniques such as sequential C-H functionalization reactions have been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, demonstrating the compound's versatility (Wang, Li, Engle, Yu, & Davies, 2013). Moreover, the use of phosphonium acidic ionic liquid as a catalyst for synthesizing benzothiazole derivatives showcases the broad range of chemical reactions 2-Butylbenzofuran can undergo (Nguyen, Hang, Nguyen, Chau, & Tran, 2018).

Physical Properties Analysis

The physical properties of 2-Butylbenzofuran, such as its melting point, boiling point, and solubility, play a crucial role in its applications and handling. While specific studies on the physical properties of 2-Butylbenzofuran were not highlighted, the general properties of benzofuran derivatives can be inferred to have significant implications for their synthesis, storage, and application in various fields.

Chemical Properties Analysis

The chemical properties of 2-Butylbenzofuran, including its reactivity with different chemical groups and its stability under various conditions, are central to its utility in chemical synthesis and applications. The compound's ability to undergo cycloetherification, as demonstrated in the synthesis of dibenzofurans, and its participation in multicomponent reactions, underline the complex chemical behavior and versatility of 2-Butylbenzofuran and its derivatives (Xu & Fan, 2008).

Future Directions

Research on natural products containing benzofuran, including 2-Butylbenzofuran, has remarkably increased during the past few decades67. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities67.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

2-butyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJKFJDEVKABNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195378
Record name 2-Butylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylbenzofuran

CAS RN

4265-27-4
Record name 2-Butylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylbenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butylbenzofuran
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KA2P78NH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylbenzofuran
Reactant of Route 2
Reactant of Route 2
2-Butylbenzofuran
Reactant of Route 3
Reactant of Route 3
2-Butylbenzofuran
Reactant of Route 4
Reactant of Route 4
2-Butylbenzofuran
Reactant of Route 5
Reactant of Route 5
2-Butylbenzofuran
Reactant of Route 6
Reactant of Route 6
2-Butylbenzofuran

Citations

For This Compound
107
Citations
M Miszczyszyn, H Kwiecień - Polish Journal of Applied Chemistry, 2002 - infona.pl
… 2-butylbenzofuran under the Perkin reaction conditions has been investigated. The influence of important parameters on the 2-butylbenzofuran … 2-Butylbenzofuran and some of benzene-…
Number of citations: 4 www.infona.pl
P Kaufmann, M Török, A Hänni, P Roberts… - …, 2005 - Wiley Online Library
… the analogues benzofuran and 2-butylbenzofuran. In isolated rat … Benzofuran and 2-butylbenzofuran had no effect up to 100 … 2-Butylbenzofuran weakly inhibited state 3 oxidation and β-…
Number of citations: 205 aasldpubs.onlinelibrary.wiley.com
SR Patil, S Bollikonda, RH Patil, JN Sangshetti… - Bioorganic & Medicinal …, 2018 - Elsevier
… We have developed the protocol for the synthesis of (5-amino-2-butylbenzofuran-3-yl) (4-methoxyphenyl) methanone 2 (Scheme 1) by catalytic reduction of nitro compound using Pd/C …
Number of citations: 9 www.sciencedirect.com
Y Kondo, T Sakamoto, H Yamanaka - Heterocycles, 1989 - tohoku.pure.elsevier.com
… Similarly, the reaction of 2-(1-hexynyl)-phenol under the same conditions gives methyl 2-butylbenzofuran-3-carboxylate. The carbonylative cyclization mentioned above is successful …
Number of citations: 70 tohoku.pure.elsevier.com
P Amouzegh, A Finiels, P Geneste, E Ginestar… - Catalysis letters, 1995 - Springer
… This paper deals with the acylation of 2-butylbenzofuran withp-anisoyl chloride andp-anisic … probably occurs through a reacylation of the 2-butylbenzofuran 1 by the ArCO + acylium ion …
Number of citations: 15 link.springer.com
RJ Abraham, PE Smith, C Deleuze… - Magnetic resonance in …, 1987 - Wiley Online Library
… the 3-benzoyl-2-butylbenzofuran system has been performed, … In 3-(2,6-dibromobenzoyl)-2-butylbenzofuran (l), the ortho … In 3-(3,5-diiodobenzoyl)-2-butylbenzofuran (2), in which …
KM Waldhauser, M Török, HR Ha, U Thomet… - Journal of pharmacology …, 2006 - ASPET
… )-methanone (B2) carrying an ethanol side chain [(2-butylbenzofuran-3-yl)-[4-(2-… -propionamide), and B2-O carrying an ethyl side chain [(2-butylbenzofuran-3-yl)-(4-ethoxy-3,…
Number of citations: 123 jpet.aspetjournals.org
NP Buu-Hoi, ND Xuong, NV Bac - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… The cinchoninic acids thus prepared showed mild analgesic and choleretic activity; an attempt to condense 3-acetyl-2-butylbenzofuran with isatin in the usual conditions was …
Number of citations: 13 pubs.rsc.org
LA Benedini, J Sartuqui, PV Messina - 2019 - ri.conicet.gov.ar
Discovered in 1961, Amiodarone [(2-butylbenzofuran-3-yl 4-(2-diethylaminoethoxy)-3,5-di-iodophenyl ketone)] (AMI) is a cationic amphiphilic molecule which belongs to class III …
Number of citations: 0 ri.conicet.gov.ar
CP Bezouhanova - Applied Catalysis A: General, 2002 - Elsevier
… Faujasite type zeolites are active in the acylation of 2-butylbenzofuran with p-anisoyl chloride and p-anisic acid in liquid phase [20]. The initial selectivity to the 3-acylated product was …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.